3-(1H-pyrazol-4-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-4-yl)butan-1-amine is a chemical compound characterized by the presence of a pyrazole ring attached to a butan-1-amine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)butan-1-amine typically involves the formation of the pyrazole ring followed by the attachment of the butan-1-amine chain. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. This intermediate can then be reacted with an appropriate alkylating agent to introduce the butan-1-amine moiety.
For example, the synthesis can be carried out as follows:
Formation of Pyrazole Ring: Hydrazine reacts with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Alkylation: The pyrazole intermediate is then alkylated with a suitable alkyl halide to introduce the butan-1-amine chain.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the pyrazole ring or the butan-1-amine chain.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
3-(1H-pyrazol-4-yl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can act as a ligand for various biological targets, including enzymes and receptors.
Biology: In biological research, the compound can be used as a probe to study biochemical pathways and interactions.
Materials Science: The unique properties of the pyrazole ring make the compound useful in the development of new materials, such as polymers and nanomaterials.
Industry: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The butan-1-amine chain can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)propanoic acid: Similar structure with a carboxylic acid group instead of an amine group.
3-(1H-pyrazol-4-yl)butanoic acid: Similar structure with a carboxylic acid group and an extended carbon chain.
3-(1H-pyrazol-4-yl)butan-2-amine: Similar structure with the amine group attached to the second carbon of the butane chain.
Uniqueness
3-(1H-pyrazol-4-yl)butan-1-amine is unique due to the presence of the amine group at the terminal position of the butane chain, which can influence its reactivity and binding properties
Properties
CAS No. |
1525613-15-3 |
---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.